2-Methyl-4-phenylfuran-3-carboxylic acid

Catalog No.
S3671124
CAS No.
4414-47-5
M.F
C12H10O3
M. Wt
202.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-4-phenylfuran-3-carboxylic acid

CAS Number

4414-47-5

Product Name

2-Methyl-4-phenylfuran-3-carboxylic acid

IUPAC Name

2-methyl-4-phenylfuran-3-carboxylic acid

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

InChI

InChI=1S/C12H10O3/c1-8-11(12(13)14)10(7-15-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14)

InChI Key

HVIVYHHWNWNUDT-UHFFFAOYSA-N

SMILES

CC1=C(C(=CO1)C2=CC=CC=C2)C(=O)O

Canonical SMILES

CC1=C(C(=CO1)C2=CC=CC=C2)C(=O)O

2-Methyl-4-phenylfuran-3-carboxylic acid is an organic compound with the molecular formula C12H10O3C_{12}H_{10}O_{3} and a molecular weight of approximately 202.21 g/mol. This compound is a derivative of furan, which is a heterocyclic aromatic organic compound characterized by a five-membered ring containing four carbon atoms and one oxygen atom. The presence of both a methyl group and a phenyl group, along with the carboxylic acid functional group, gives 2-Methyl-4-phenylfuran-3-carboxylic acid distinctive chemical properties that make it valuable in various applications, particularly in organic synthesis and medicinal chemistry .

The synthesis of 2-Methyl-4-phenylfuran-3-carboxylic acid typically involves cyclization reactions. One common method is the reaction of 2-methylfuran with phenylacetic acid in the presence of a strong acid catalyst, such as sulfuric acid. This reaction is conducted under reflux conditions to ensure complete conversion of the starting materials into the desired product. The carboxylic acid group can also undergo esterification reactions, where it reacts with alcohols to form esters, expanding its utility in organic synthesis .

Research indicates that 2-Methyl-4-phenylfuran-3-carboxylic acid may possess various bioactive properties. Preliminary studies suggest potential antimicrobial, antifungal, and anti-inflammatory activities, making it a candidate for further investigation in drug development. Its structural similarity to other bioactive molecules enhances its appeal in medicinal chemistry, where it may serve as a lead compound for new pharmaceuticals .

The synthesis methods for 2-Methyl-4-phenylfuran-3-carboxylic acid include:

  • Cyclization Reaction: The primary method involves the cyclization of 2-methylfuran with phenylacetic acid under acidic conditions.
  • Industrial Production: For large-scale production, continuous flow reactors and optimized reaction conditions are employed to improve efficiency and yield. Purification techniques such as recrystallization or chromatography are used to obtain high-purity products .

2-Methyl-4-phenylfuran-3-carboxylic acid has several applications across different fields:

  • Organic Synthesis: It serves as a versatile building block for synthesizing various heterocyclic compounds.
  • Medicinal Chemistry: Due to its potential bioactive properties, it is explored for developing new drugs.
  • Industrial Uses: It is utilized in producing specialty chemicals, polymers, and resins due to its unique chemical properties .

The interaction studies of 2-Methyl-4-phenylfuran-3-carboxylic acid focus on its binding affinity and specificity towards molecular targets such as enzymes and receptors. The functional groups present in the compound can participate in hydrogen bonding and other interactions that influence its biological activity. Understanding these interactions is crucial for evaluating its potential therapeutic applications .

Several compounds share structural similarities with 2-Methyl-4-phenylfuran-3-carboxylic acid. Here are some notable comparisons:

Compound NameKey FeaturesDifferences from 2-Methyl-4-phenylfuran-3-carboxylic acid
2-Methylfuran-3-carboxylic acidLacks the phenyl groupDifferent chemical reactivity and biological properties
4-Phenylfuran-3-carboxylic acidLacks the methyl groupAffects reactivity and applications
2-Methyl-4-phenylfuranLacks the carboxylic acid functional groupLimited applications compared to the carboxylic derivative
2-Methyl-5-(4-trifluoromethoxyphenyl)-furan-3-carboxylic acidContains trifluoromethoxy groupOffers distinct electronic properties affecting reactivity

Uniqueness: The unique combination of both methyl and phenyl groups along with a carboxylic acid functional group in 2-Methyl-4-phenylfuran-3-carboxylic acid imparts distinct chemical reactivity and potential bioactivity, setting it apart from similar compounds .

XLogP3

2.5

Dates

Last modified: 04-14-2024

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